2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidines and their derivatives, which can have enhanced biological activities .
Scientific Research Applications
2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific enzymes and proteins. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition is crucial in reducing uric acid levels in the body, thereby managing conditions like gout .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
2-Amino-4,6-dioxo-1,6-dihydropyrimidine-5-carboxylic acid: Contains an additional oxo group at the 4-position.
2-Amino-5-methyl-1,6-dihydropyrimidine-4-carboxylic acid: Lacks the oxo group at the 6-position.
Uniqueness
The presence of both the amino and oxo groups in 2-Amino-5-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid contributes to its unique chemical reactivity and biological activity. The methyl group at the 5-position also enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs .
Properties
CAS No. |
2762-36-9 |
---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-amino-5-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-2-3(5(11)12)8-6(7)9-4(2)10/h1H3,(H,11,12)(H3,7,8,9,10) |
InChI Key |
OYSDPNXHUXZZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.